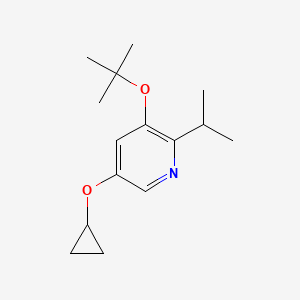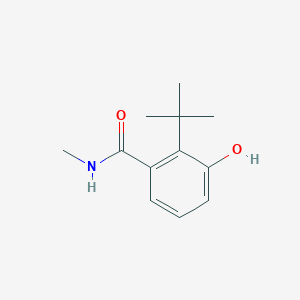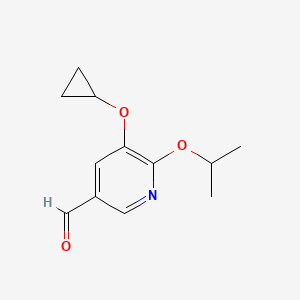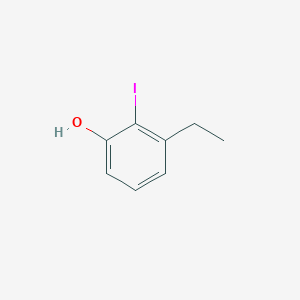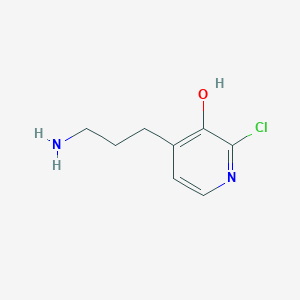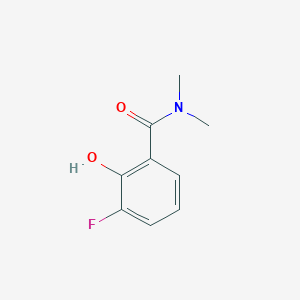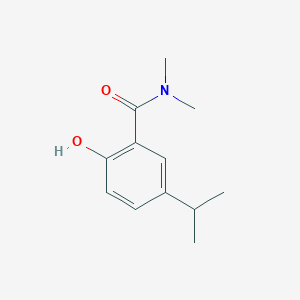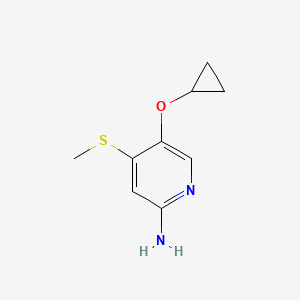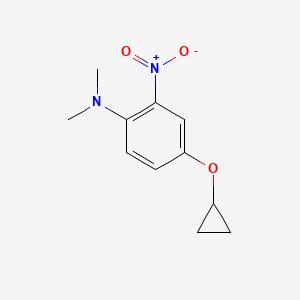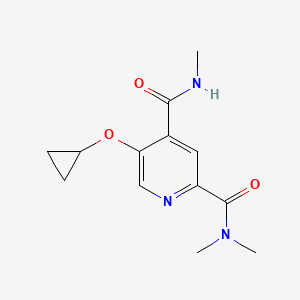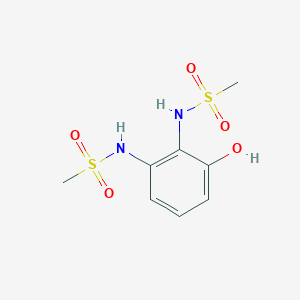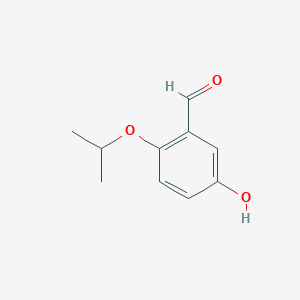![molecular formula C14H21N3O2 B14834442 1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine CAS No. 887580-75-8](/img/structure/B14834442.png)
1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities . The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the azetidine ring.
Protection of the Amino Group: The amino group is protected using the Boc group to prevent unwanted side reactions. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Pyridin-4-ylmethylamine: The protected azetidine is then coupled with pyridin-4-ylmethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while oxidation of the pyridine ring can lead to pyridine N-oxide derivatives .
科学的研究の応用
1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Chemical Biology: The compound is employed in the development of chemical probes for studying biological pathways and processes.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of its target proteins. The Boc group helps in stabilizing the compound and improving its bioavailability .
類似化合物との比較
1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine can be compared with other similar compounds such as:
1-Boc-4-[(pyridin-3-ylmethyl)-amino]-piperidine: This compound has a piperidine ring instead of an azetidine ring, which can affect its biological activity and chemical reactivity.
1-Boc-3-N-(pyridin-4-ylmethyl)-amino-pyrrolidine: This compound features a pyrrolidine ring, which can lead to different pharmacological properties.
The uniqueness of this compound lies in its azetidine ring, which provides a distinct structural framework that can be exploited for the development of novel pharmaceuticals and chemical probes .
特性
CAS番号 |
887580-75-8 |
|---|---|
分子式 |
C14H21N3O2 |
分子量 |
263.34 g/mol |
IUPAC名 |
tert-butyl 3-(pyridin-4-ylmethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-12(10-17)16-8-11-4-6-15-7-5-11/h4-7,12,16H,8-10H2,1-3H3 |
InChIキー |
WVYKGUIVJGCIIP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



